molecular formula C23H17N3O3 B11626882 2-(4-methylphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide

2-(4-methylphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide

Cat. No.: B11626882
M. Wt: 383.4 g/mol
InChI Key: LELMAAFWCZVONZ-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Properties

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

2-(4-methylphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H17N3O3/c1-15-6-8-16(9-7-15)22-14-20(19-4-2-3-5-21(19)25-22)23(27)24-17-10-12-18(13-11-17)26(28)29/h2-14H,1H3,(H,24,27)

InChI Key

LELMAAFWCZVONZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of quinoline reacts with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

2-(4-methylphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Material Science: Use in the development of organic materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved would be specific to the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Quinoline-4-carboxamide: A simpler derivative with potential biological activity.

Uniqueness

2-(4-methylphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is unique due to the specific substitution pattern on the quinoline core, which may confer distinct biological or chemical properties compared to other quinoline derivatives.

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